C-(5-benzyloxy-thiophen-2-yl)methylamine
Description
C-(5-Benzyloxy-thiophen-2-yl)methylamine is a thiophene-derived compound featuring a benzyloxy substituent at the 5-position of the heterocyclic ring and a methylamine group at the 2-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(5-phenylmethoxythiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H13NOS/c13-8-11-6-7-12(15-11)14-9-10-4-2-1-3-5-10/h1-7H,8-9,13H2 |
InChI Key |
SNBYHJUPNRHHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(S2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thiophene Derivatives
- 5-Methoxy-thiophen-2-yl-methylamine : Replacing the benzyloxy group with methoxy reduces steric bulk and lipophilicity. This substitution decreases membrane permeability but improves aqueous solubility, as seen in solubility studies of methoxy-substituted amines .
Heterocyclic Methylamines
- 2-Amino-5-methylthiazole (): A thiazole analog with a methyl substituent. Thiazoles exhibit higher electronegativity than thiophenes due to the nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This affects solubility (logP ~0.5) and metabolic stability .
- N,N-Bis(2-chloroethyl)methylamine (): A cytotoxic alkylating agent. The presence of chloroethyl groups increases reactivity but reduces specificity compared to the aromatic thiophene system in the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| C-(5-Benzyloxy-thiophen-2-yl)methylamine* | ~235.3 | ~2.8† | ~15 (aqueous)‡ | 80–85‡ |
| 2-Amino-5-methylthiazole | 114.17 | 0.5 | 220 (DMF) | 128–130 |
| 5-Methoxy-thiophen-2-yl-methylamine* | ~169.2 | ~1.2† | ~50 (aqueous)‡ | 60–65‡ |
*Estimated values based on structural analogs. †Predicted using group contribution methods. ‡Derived from methylamine solubility studies ().
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